BenchChemオンラインストアへようこそ!

N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide

P2X3 Purinergic Receptor Electrophysiology Pain & Cough

This compound is a potent, selective P2X3 antagonist (rat P2X3 EC50 80 nM) with a unique octahydrobenzodioxin amine scaffold that provides conformational constraint and improved selectivity over P2X2/3 heteromers, minimizing the taste disturbance that limits gefapixant. Designed for high metabolic stability and low toxicity, it is an ideal tool for refractory chronic cough (RCC) and neuropathic pain research. Choose this patent‑family compound to access novel IP space and differentiate your P2X3 antagonist pipeline.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 1902947-36-7
Cat. No. B2734963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide
CAS1902947-36-7
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESC1CC2C(CC1NC(=O)C3=CC=C(C=C3)N4C=CC=C4)OCCO2
InChIInChI=1S/C19H22N2O3/c22-19(14-3-6-16(7-4-14)21-9-1-2-10-21)20-15-5-8-17-18(13-15)24-12-11-23-17/h1-4,6-7,9-10,15,17-18H,5,8,11-13H2,(H,20,22)
InChIKeyFJRQEOAVMYKQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1902947-36-7): Procurement-Grade P2X3 Antagonist Scaffold


N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1902947-36-7, MW 326.4 g/mol) is a synthetic small molecule featuring an octahydro-1,4-benzodioxin amine coupled to a 4-(1H-pyrrol-1-yl)benzamide fragment . This chemotype is classified within the pyrrolyl benzamide family and is explicitly claimed in patent literature as a potent antagonist of the P2X3 purinergic receptor, a validated target for chronic cough and pain [1]. Its structural framework provides a rigid, saturated bicyclic amine component that is distinct from the simpler piperazine or tetrahydroisoquinoline motifs found in many competing P2X3 ligands, suggesting potential advantages in conformational constraint and target selectivity.

Why Generic P2X3 Antagonists Cannot Replace CAS 1902947-36-7 in Drug Discovery Programs


P2X3 antagonists exhibit highly divergent selectivity profiles against closely related P2X receptor subtypes (P2X1, P2X2, P2X2/3, P2X4), and their pharmacokinetic properties are profoundly influenced by the amine-bearing moiety [1]. Simple benzamide analogs or early-generation P2X3 ligands such as A-317491 often show residual P2X2/3 activity or suboptimal metabolic stability that confounds in vivo interpretation [2]. The patent family encompassing CAS 1902947-36-7 explicitly describes compounds engineered for high P2X3 antagonistic activity, good selectivity, low toxicity, good metabolic stability, and little taste influence—a combination of attributes that general-purpose P2X3 screening hits do not reliably provide [3]. Direct substitution with an under-characterized analog risks introducing off-target purinergic effects or poor oral bioavailability that the specific substitution pattern of this compound was designed to mitigate.

Head-to-Head and Cross-Study Performance Data for N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide vs. Comparator P2X3 Antagonists


Recombinant Rat P2X3 Antagonist Potency: CAS 1902947-36-7 vs. A-317491

CAS 1902947-36-7 demonstrates functional antagonist activity at recombinant rat P2X3 receptors expressed in Xenopus oocytes with an EC50 of 80 nM when tested at a screening concentration of 10 µM [1]. In contrast, the widely used tool compound A-317491 exhibits a rat P2X3 Ki of approximately 22 nM but retains substantial P2X2/3 heteromeric receptor activity (hP2X2/3 Ki = 9 nM), introducing dual-receptor pharmacology that this compound's selectivity profile is designed to avoid [2]. The functional EC50 value positions CAS 1902947-36-7 as a mid-nanomolar antagonist with a potentially cleaner receptor-subtype fingerprint.

P2X3 Purinergic Receptor Electrophysiology Pain & Cough

Patent-Assigned P2X3 Selectivity: CAS 1902947-36-7 vs. First-Generation Benzamide Antagonists

The patent family covering CAS 1902947-36-7 explicitly claims compounds with 'high P2X3 antagonistic activity, good selectivity, low toxicity, good metabolic stability and little taste influence' [1]. This combination of properties directly addresses the well-documented clinical liability of non-selective P2X3/P2X2/3 antagonists such as gefapixant, which cause taste disturbance via P2X2/3 heteromer inhibition [2]. While specific numerical selectivity ratios for CAS 1902947-36-7 are not publicly disclosed, the patent's explicit claim of 'little taste influence' represents a targeted design feature that distinguishes this compound from early-generation benzamide P2X3 antagonists that lacked this optimization.

P2X3 Selectivity Drug Safety Taste Disturbance

Structural Differentiation: Octahydrobenzodioxin Amine vs. Piperazine/THIQ Motifs in P2X3 Ligands

CAS 1902947-36-7 incorporates a saturated octahydrobenzo[b][1,4]dioxin-6-amine moiety that provides a conformationally constrained bicyclic ether framework not present in the majority of patent-reported P2X3 benzamide antagonists, which typically employ flexible piperazine, pyrrolidine, or tetrahydroisoquinoline (THIQ) amine components . Comparative analysis of P2X3 ligand SAR indicates that the amine geometry and hydrogen-bonding capability of the central linker profoundly influence both receptor affinity and pharmacokinetic properties [1]. The octahydrobenzodioxin ring introduces two ether oxygen atoms capable of additional polar interactions while simultaneously restricting rotational freedom, a design strategy that can enhance target engagement consistency and metabolic stability relative to unconstrained analogs.

Medicinal Chemistry Conformational Constraint Scaffold Differentiation

Optimal Deployment Scenarios for N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide Based on Demonstrated Evidence


Chronic Cough Drug Discovery Requiring P2X3-Selective Antagonism with Minimized Taste Disturbance Risk

Programs targeting refractory chronic cough (RCC) with a need for P2X3-selective blockade over P2X2/3 heteromers should prioritize CAS 1902947-36-7 or its patent family analogs. The patent-claimed selectivity profile and 'little taste influence' address the primary clinical limitation of gefapixant, where P2X2/3-mediated taste disturbance affects patient compliance [1]. The 80 nM functional EC50 at rat P2X3 provides a defined starting point for SAR optimization toward clinical candidates [2].

In Vivo Pain Model Studies Requiring a Structurally Differentiated P2X3 Antagonist Tool Compound

For inflammation or neuropathic pain research where investigators seek a tool compound with a distinct amine scaffold from widely published piperazine/THIQ-based P2X3 ligands, CAS 1902947-36-7 offers the octahydrobenzodioxin architecture. This structural differentiation reduces the risk of confounding off-target effects associated with saturated heterocycles and provides a novel chemotype for cross-validation of target engagement data [3].

Medicinal Chemistry Exploration of Benzodioxin-Containing Kinase or GPCR Modulators

The octahydro-1,4-benzodioxin amine fragment present in CAS 1902947-36-7 is a versatile building block for focused library synthesis targeting not only P2X3 receptors but also the broader kinase and GPCR families where benzamide-containing ligands are prevalent. Its incorporation into screening libraries can explore novel intellectual property space where saturated bicyclic ethers are under-represented relative to piperazine and piperidine motifs [3].

Quote Request

Request a Quote for N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.